Telavancin Hydrochloride

Übersicht

Beschreibung

Telavancin Hydrochloride is a semi-synthetic lipoglycopeptide antibacterial agent derived from vancomycin. It is primarily used in the treatment of complicated skin and skin structure infections, as well as hospital-acquired and ventilator-associated bacterial pneumonia caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive pathogens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Telavancin Hydrochloride is synthesized through a series of chemical reactions starting from vancomycin. The process involves the modification of the vancomycin molecule to introduce lipophilic side chains, enhancing its antibacterial activity. The key steps include:

Acylation: Introduction of lipophilic side chains through acylation reactions.

Hydrogenation: Reduction of specific functional groups to achieve the desired chemical structure.

Purification: The final product is purified using chromatographic techniques to ensure high purity and potency

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and quality. Key steps include:

Batch Processing: Large batches of the compound are synthesized in reactors.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets regulatory standards.

Packaging: The purified compound is packaged in sterile conditions for clinical use.

Analyse Chemischer Reaktionen

Reaktionstypen: Telavancinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls verändern.

Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Wasserstoffgas.

Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Telavancinhydrochlorid mit modifizierten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Approved Indications

Telavancin is primarily indicated for:

- Complicated Skin and Skin Structure Infections (cSSSIs) : Approved for use in adults with cSSSIs caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

- Hospital-Acquired Pneumonia (HAP) : Although not recommended as a first-line therapy, telavancin has been used in cases where other treatments are unsuitable .

Complicated Skin Infections

Clinical trials have demonstrated that telavancin is effective in treating cSSSIs. In comparative studies, telavancin showed superior efficacy in eradicating MRSA compared to standard therapies such as vancomycin. For instance, one study reported a 96% eradication rate for MRSA with telavancin versus 68% with standard therapy (P = 0.04) .

Hospital-Acquired Pneumonia

In the context of HAP, telavancin has shown noninferiority to vancomycin in treating infections caused by both MSSA and MRSA . However, the FDA has not endorsed it as a first-line treatment due to concerns regarding safety and efficacy .

Emerging Applications

Recent studies have expanded the scope of telavancin's applications beyond its approved indications:

- Bone and Joint Infections : The Telavancin Observational Use Registry (TOUR) indicated that telavancin is being utilized effectively for bone and joint infections caused by penicillin-resistant Gram-positive pathogens. The registry reported positive clinical outcomes among patients treated with telavancin for these infections .

- Ventilator-Associated Pneumonia : Although not officially approved for this indication, clinicians have begun using telavancin in cases of ventilator-associated pneumonia due to its broad-spectrum activity against resistant strains .

Pharmacokinetics

Telavancin exhibits linear pharmacokinetics with a prolonged half-life due to its unique structure. A single intravenous dose of 10 mg/kg results in sufficient tissue concentrations to combat resistant bacteria effectively . The pharmacokinetic profile supports once-daily dosing, enhancing patient compliance and treatment outcomes.

Safety Profile

While generally well tolerated, telavancin can cause adverse effects such as dysgeusia, nausea, and headache. The incidence of serious adverse events tends to be higher in older patients (≥65 years), necessitating careful monitoring in this demographic .

Wirkmechanismus

Telavancin Hydrochloride exerts its antibacterial effects through a dual mechanism of action:

Inhibition of Cell Wall Synthesis: It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their polymerization and cross-linking, which are essential for bacterial cell wall synthesis.

Membrane Depolarization: It disrupts bacterial cell membrane potential, leading to increased membrane permeability and cell death

Vergleich Mit ähnlichen Verbindungen

Vancomycin: The parent compound from which Telavancin Hydrochloride is derived.

Dalbavancin: Another lipoglycopeptide with similar antibacterial activity.

Oritavancin: A lipoglycopeptide with a broader spectrum of activity against gram-positive bacteria.

Uniqueness: this compound is unique due to its dual mechanism of action, which enhances its potency against resistant gram-positive pathogens. Its lipophilic side chains improve its ability to penetrate bacterial membranes, making it more effective than vancomycin in certain clinical scenarios .

Biologische Aktivität

Telavancin hydrochloride is a semisynthetic lipoglycopeptide antibiotic that exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Telavancin operates through dual mechanisms:

- Inhibition of Cell Wall Synthesis : It binds to the C-terminal d-alanyl-d-alanine residues of peptidoglycan precursors, disrupting the polymerization and cross-linking processes essential for bacterial cell wall integrity.

- Disruption of Cell Membrane Integrity : Telavancin causes depolarization of the bacterial membrane, leading to the leakage of intracellular ions and further impairing bacterial viability .

In Vitro Activity

Telavancin has shown significant in vitro activity against various Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) for telavancin are generally lower than those for vancomycin, indicating a higher potency.

Table 1: In Vitro Activity of Telavancin Against Gram-Positive Bacteria

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.5 - 2 |

| Staphylococcus aureus (MRSA) | 1 - 4 |

| Streptococcus pneumoniae | 0.5 - 2 |

| Enterococcus faecalis | 2 - 8 |

| Anaerobic Gram-positive | 0.5 - 4 |

Pharmacokinetics

A study involving healthy volunteers demonstrated that telavancin is well-tolerated, with a single intravenous dose leading to mild transient dysgeusia in 75% of subjects. The pharmacokinetics showed a rapid distribution phase with peak plasma concentrations achieved within one hour post-infusion .

Clinical Efficacy

Clinical trials have highlighted telavancin's effectiveness in treating complicated skin and skin structure infections (cSSSIs) caused by MRSA. The ATLAS trials reported that telavancin was superior to standard therapy in achieving clinical cure rates.

Table 2: Clinical Outcomes from ATLAS Trials

| Treatment Group | Cure Rate (%) | Eradication Rate (%) |

|---|---|---|

| Telavancin | 90 | 89 |

| Vancomycin | 85 | 86 |

In the Telavancin Observational Use Registry (TOUR™), real-world data indicated successful outcomes in treating bone and joint infections caused by Gram-positive pathogens, with a median treatment duration of approximately 26 days .

Case Studies

- Case Study on MRSA Infection : A patient with a severe MRSA infection was treated with telavancin after failing vancomycin therapy. The patient showed significant clinical improvement and microbiological eradication after two weeks of treatment.

- Bone and Joint Infections : In a cohort study within the TOUR registry, telavancin was administered to patients with complicated bone infections, resulting in an overall positive clinical response in over 80% of cases .

Eigenschaften

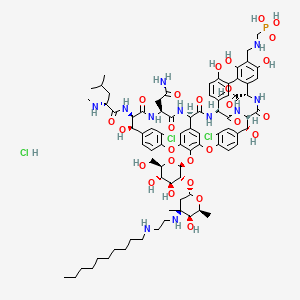

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSIWSIRBWAZHG-ACOPVEIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H107Cl3N11O27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560130-42-9 | |

| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telavancin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAVANCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.